2-({4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide
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Overview
Description
2-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of this compound includes a pyrazole ring, a benzoyl group, and a hydrazinecarbothioamide moiety, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 2-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base such as pyridine.
Coupling with Hydrazinecarbothioamide: The final step involves coupling the pyrazole-benzoyl intermediate with hydrazinecarbothioamide under reflux conditions in a suitable solvent like ethanol.
Chemical Reactions Analysis
2-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions:
Scientific Research Applications
2-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets in the parasite cells. It inhibits key enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death . The compound’s binding to these enzymes is facilitated by its unique structural features, which allow it to fit into the active sites of the enzymes .
Comparison with Similar Compounds
2-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds:
6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazo[2,1-B][1,3,4]Thiadiazole: This compound also contains a pyrazole ring and exhibits potent antitubercular activity.
Methyl 2-((1-(4-Chlorophenyl)-1H-Pyrazol-3-Yloxy)Methyl)Phenyl (Hydroxy)Carbamate: Similar in structure, this compound is used in the development of new drugs with antimicrobial properties.
Properties
Molecular Formula |
C22H24ClN5OS |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
1-[[4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C22H24ClN5OS/c1-14(18-7-5-4-6-8-18)24-22(30)26-25-21(29)19-11-9-17(10-12-19)13-28-16(3)20(23)15(2)27-28/h4-12,14H,13H2,1-3H3,(H,25,29)(H2,24,26,30) |
InChI Key |
MNFLPCZVZXTZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=S)NC(C)C3=CC=CC=C3)C)Cl |
Origin of Product |
United States |
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